1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea
Description
Propriétés
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h1-11,14,20H,12-13,15-16H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSCGQXVIUFOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea is a urea derivative featuring a complex structure with potential pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H25N3OS
- Molecular Weight : 379.5 g/mol
- CAS Number : 1049459-70-2
The compound's structure includes a dihydroisoquinoline moiety, a thiophene ring, and a phenylurea group, which may contribute to its biological activities.
Biological Activity Overview
- Antimycobacterial Activity :
-
Mechanism of Action :
- The biological activity of this compound likely involves inhibition of key enzymes or receptors. For instance, structural analogs have been shown to inhibit enoyl acyl carrier protein reductase (InhA), crucial for bacterial fatty acid synthesis . The binding affinity to these targets can modulate various biochemical pathways.
- Cytotoxicity Evaluation :
Table 1: Antimycobacterial Activity Data
| Compound | MIC (µM) | Cytotoxicity (IC50 µM) | % Inhibition |
|---|---|---|---|
| TTU1 | 1.56 | 20 | 62 |
| TTU2 | 25 | 30 | 43 |
| TTU3 | 50 | >200 | 28 |
| TTU4 | 12.5 | 15 | 27 |
Note: TTU compounds are derivatives structurally related to the target compound.
Case Study: InhA Inhibition
In a study assessing the InhA inhibitory potential of various derivatives, the compound TTU1 exhibited a remarkable inhibition rate of 62% at a concentration of 50 µM. This suggests that similar structures to our target compound can effectively inhibit critical pathways in M. tuberculosis .
Synthesis and Production Methods
The synthesis of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea typically involves multi-step organic synthesis:
- Formation of the dihydroisoquinoline from isoquinoline via hydrogenation.
- Alkylation with a thiophene derivative.
- Final coupling with phenyl isocyanate to form the urea linkage.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Features and Properties of Analogs
Key Differences in Functional Groups and Bioactivity
Urea vs. Ketone/Sulfonamide/Carbamate :
- The phenylurea group in the target compound provides strong hydrogen-bonding interactions , making it advantageous for binding to polar enzyme active sites (e.g., kinases or proteases). In contrast:
- Ketone-containing analogs (e.g., ) are more lipophilic, favoring blood-brain barrier penetration.
- Carbamates (e.g., ) resist enzymatic hydrolysis, enhancing metabolic stability .
Thiophene vs. Aromatic/Non-Aromatic Substituents: The thiophen-2-yl group in the target compound enables π-π stacking with aromatic residues in proteins, a feature absent in analogs with aliphatic substituents (e.g., isobutylphenyl in ). Thiophene’s electron-rich nature may also modulate redox properties .
Biological Activity :
- While the target compound’s bioactivity remains uncharacterized, structural analogs highlight diverse applications:
- MERS-CoV inhibition : Sulfonamide derivatives (e.g., ) showed ~81% viral plaque reduction, attributed to sulfonyl-enhanced binding to viral proteases .
- Antimicrobial activity : Triazole-thione analogs (e.g., ) leverage thione sulfur for disrupting microbial membranes .
- Metabolic stability : Carbamate derivatives (e.g., ) resist glucuronidation, a common metabolic pathway .
Q & A
Q. Basic Research Focus
- LC/MS : High-resolution LC/MS (e.g., [M+H]⁺ at m/z 336.1) confirms molecular weight and detects impurities .
- NMR : and NMR (e.g., δ 7.02 ppm for thiophene protons, δ 2.77 ppm for dihydroisoquinoline CH₂ groups) map electronic environments .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
How can computational docking predict the compound’s biological targets, and what validation methods are recommended?
Q. Advanced Research Focus
- Glide docking : Rigorous conformational sampling with OPLS-AA force fields predicts binding to targets like CD44 or β-adrenergic receptors. Glide’s accuracy (RMSD <1 Å in 50% of cases) outperforms GOLD/FlexX for ligands with ≤20 rotatable bonds .
- Free Energy Perturbation (FEP) : Validates docking poses by calculating binding affinities (e.g., ΔG for HA-binding inhibition in CD44 antagonists) .
- Experimental cross-check : Compare docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data for binding kinetics .
What strategies guide Structure-Activity Relationship (SAR) studies for this compound?
Q. Advanced Research Focus
- Bioisosteric replacement : Substitute thiophene with furan or phenyl groups to assess steric/electronic effects on receptor affinity, as seen in sigma-2 ligand optimization .
- Metabolic stability : Introduce fluorine at the 7-position of dihydroisoquinoline (e.g., compound 9m ) to reduce CYP3A4-mediated oxidation, improving oral bioavailability .
- Pharmacophore mapping : Align urea and dihydroisoquinoline moieties with known antagonists (e.g., ICI 89406’s β₁-adrenergic selectivity) to prioritize synthetic analogs .
How can diastereomeric byproducts be minimized or characterized during synthesis?
Q. Basic Research Focus
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers, as applied in tetrahydroisoquinoline derivatives .
- Kinetic control : Lower reaction temperatures (−20°C) favor one transition state, reducing diastereomer formation .
- Circular Dichroism (CD) : Distinguish enantiomers via Cotton effects at 220–250 nm .
What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Q. Advanced Research Focus
- Rodent models : Assess CNS penetration via tail-vein injection (plasma/brain ratio) for neuroactive analogs .
- hERG inhibition assay : Screen for cardiac toxicity using patch-clamp electrophysiology (IC₅₀ >10 µM acceptable) .
- Microsomal stability : Human liver microsomes (HLM) predict first-pass metabolism; t₁/₂ >30 min suggests clinical viability .
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